Home > Products > Screening Compounds P51295 > Mito-TEMPO (hydrate)
Mito-TEMPO (hydrate) -

Mito-TEMPO (hydrate)

Catalog Number: EVT-10897645
CAS Number:
Molecular Formula: C29H38ClN2O3P
Molecular Weight: 529.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Mito-TEMPO is synthesized through a multi-step chemical process that involves the conjugation of TEMPO with TPP+. The synthesis typically begins with the preparation of the piperidine nitroxide and the subsequent reaction with triphenylphosphonium bromide. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The synthesis is characterized by the following technical details:

  • Reagents: TEMPO and triphenylphosphonium bromide.
  • Solvent: Commonly used solvents include dichloromethane or dimethyl sulfoxide.
  • Reaction Conditions: The reaction is usually conducted under inert atmosphere conditions to prevent oxidation.

The final product can be purified through recrystallization or chromatographic techniques to achieve the desired purity for biological applications .

Molecular Structure Analysis

Mito-TEMPO has a complex molecular structure that facilitates its function as an antioxidant. The molecular formula is C20_{20}H24_{24}N2_{2}O2_{2}P, and its structure features a piperidine ring linked to a nitroxide group and a triphenylphosphonium moiety. This design enables it to penetrate cellular membranes and accumulate in mitochondria due to the negative membrane potential characteristic of these organelles.

Structural Data

  • Molecular Weight: Approximately 348.39 g/mol
  • Melting Point: Data varies based on hydration state but typically around 120°C.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and ethanol but less soluble in water .
Chemical Reactions Analysis

Mito-TEMPO primarily participates in redox reactions where it scavenges reactive oxygen species (ROS), particularly superoxide anions. Its mechanism of action involves:

  1. Superoxide Scavenging: Mito-TEMPO reacts with superoxide radicals (O2O_2^-) to form a less reactive species, thus reducing oxidative stress.
  2. Catalytic Cycle: It mimics superoxide dismutase activity by facilitating the conversion of superoxide into hydrogen peroxide and molecular oxygen.

The reactions can be summarized as follows:

Mito TEMPO+O2Mito TEMPO OH+O2\text{Mito TEMPO}+O_2^-\rightarrow \text{Mito TEMPO OH}+O_2

This reaction not only decreases mitochondrial oxidative stress but also protects against cellular damage induced by excess ROS .

Mechanism of Action

The mechanism by which Mito-TEMPO exerts its protective effects involves several key processes:

  • Targeting Mitochondria: Due to its lipophilic nature, Mito-TEMPO accumulates preferentially in energized mitochondria where it exerts its antioxidant effects.
  • Reduction of Oxidative Stress: By scavenging superoxide radicals, it reduces oxidative damage to mitochondrial DNA and proteins, thereby preserving mitochondrial function.
  • Modulation of Signaling Pathways: Mito-TEMPO has been shown to influence signaling pathways related to cell survival and apoptosis, such as the phosphoinositide 3-kinase/protein kinase B/mammalian target of rapamycin pathway, enhancing neuroprotective effects in various models .
Physical and Chemical Properties Analysis

Mito-TEMPO exhibits several notable physical and chemical properties:

Relevant Data

  • Partition Coefficient (Log P): Indicates good membrane permeability.
  • Absorption Spectra: Characteristic absorption peaks relevant for analytical detection methods such as high-performance liquid chromatography .
Applications

Mito-TEMPO has garnered interest across various scientific fields due to its protective properties against oxidative stress. Key applications include:

  • Neuroscience: Used in studies investigating neuroprotection against oxidative damage in models of neurodegeneration.
  • Cardiology: Demonstrated cardioprotective effects against chemotherapeutic-induced cardiotoxicity by modulating mitochondrial oxidative stress.
  • Reproductive Biology: Investigated for improving sperm quality during cryopreservation by enhancing mitochondrial function .
Mitochondrial Oxidative Stress and the Rationale for Mito-TEMPO Development

Pathophysiological Role of Mitochondrial Reactive Oxygen Species in Cellular Dysfunction

Mitochondrial reactive oxygen species (mtROS) are fundamental contributors to cellular oxidative damage across diverse pathologies. The electron transport chain, particularly complexes I and III, constitutes the primary mtROS generation site, where electron leakage during oxidative phosphorylation reduces molecular oxygen to superoxide anions. Under physiological conditions, mtROS participate in signaling cascades; however, pathological overproduction overwhelms endogenous antioxidant defenses, leading to oxidative macromolecular damage [10].

Mitochondrial DNA (mtDNA) exhibits exceptional vulnerability to oxidative insult due to its proximity to generation sites, absence of protective histones, and limited repair mechanisms. Oxidative mtDNA lesions impair the transcription of mitochondrial-encoded electron transport chain subunits, creating a vicious cycle of respiratory dysfunction and further ROS amplification. In noise-induced hearing loss models, acoustic trauma triggers mtDNA oxidative damage (measured via 8-hydroxy-2'-deoxyguanosine), reducing mtDNA content and compromising adenosine triphosphate (ATP) synthesis in cochlear tissues. This bioenergetic failure precipitates sensory hair cell apoptosis and synaptic degeneration [1].

Diabetic cardiomyopathy exemplifies systemic mtROS pathogenicity. Hyperglycemia-induced superoxide overproduction in cardiac mitochondria inactivates glycolytic enzymes, activates protein kinase C isoforms, and promotes advanced glycation end-product formation. These processes collectively drive cardiomyocyte hypertrophy, interstitial fibrosis, and contractile dysfunction. Critically, mitochondrial superoxide "flashes" (quantifiable bursts of ROS) increase frequency in cardiomyocytes exposed to high glucose, preceding cellular death [7].

Carcinogenesis initiation involves mtROS-mediated genomic instability. N-Nitrosodiethylamine metabolism in hepatocytes generates superoxide that damages nuclear and mitochondrial genomes. Resultant mutations activate proto-oncogenes while impairing tumor suppressor networks. Pre-treatment with mitochondrial-targeted antioxidants significantly suppresses hepatic 8-hydroxy-2'-deoxyguanosine adduct formation, underscoring the centrality of mtROS in malignant transformation [3].

Table 1: Pathophysiological Consequences of Mitochondrial Reactive Oxygen Species Overproduction

Disease ModelMitochondrial DysfunctionDownstream Pathologic EffectsKey Biomarkers
Noise-Induced Hearing LossImpaired mitochondrial transcription factor A-mtDNA bindingHair cell loss, synaptic degeneration, auditory nerve degeneration↓ mtDNA content, ↓ ATP, ↑ 8-OHdG, ↑ 4-HNE
Diabetic CardiomyopathyComplex I/III superoxide overproductionCardiomyocyte death, fibrosis, systolic dysfunction↑ Mitochondrial superoxide flashes, ↑ Protein carbonylation
Chemical HepatocarcinogenesismtDNA mutagenesis, nuclear DNA damagePremalignant transformation of hepatocytes↑ 8-OHdG, ↑ Dihydroethidium fluorescence
5-Fluorouracil CardiotoxicityCardiolipin peroxidation, permeability transition pore openingMyofibril disorganization, cardiomyocyte apoptosis↑ Mitochondrial lipid peroxides, ↓ Complex II activity

Limitations of Conventional Antioxidants in Targeting Mitochondrial Compartments

Conventional antioxidants exhibit limited efficacy against mtROS-mediated pathologies due to pharmacokinetic and physicochemical barriers. Hydrophilic antioxidants (e.g., vitamin C) cannot readily traverse lipid bilayers, while lipophilic compounds (e.g., vitamin E) lack selective mitochondrial accumulation. Consequently, millimolar extracellular concentrations are required to achieve modest micromolar intracellular levels, with mitochondrial matrix concentrations remaining subtherapeutic. Clinical trials of systemic vitamin E and vitamin C supplementation failed to reduce cardiovascular endpoints, attributed partly to inadequate mitochondrial bioavailability [10].

The mitochondrial membrane potential (ΔΨm), typically -150 to -180 mV (negative inside), creates an electrochemical gradient that hinders cationic molecule entry. Most conventional antioxidants are zwitterionic or anionic at physiological pH, experiencing electrostatic repulsion from the matrix. Furthermore, mitochondrial membranes contain specialized phospholipids like cardiolipin, which sequester lipophilic antioxidants away from soluble ROS generation sites within the matrix. Studies demonstrate that untargeted superoxide dismutase mimetics exhibit 100- to 1000-fold lower mitochondrial accumulation compared to cytosolic localization [4] [10].

Enzymatic antioxidant systems within mitochondria, such as manganese superoxide dismutase and glutathione peroxidase, become saturated under sustained oxidative stress. Exogenous supplementation cannot augment their activity without genetic overexpression approaches. In diabetic models, cardiac manganese superoxide dismutase activity decreases despite systemic superoxide dismutase administration, permitting ongoing mtDNA damage and respiratory dysfunction [7].

Table 2: Comparative Bioavailability of Conventional vs. Mitochondria-Targeted Antioxidants

ParameterConventional Antioxidants (e.g., Vitamin E, N-Acetylcysteine)Mitochondria-Targeted Antioxidants (e.g., Mito-TEMPO)
Intracellular AccumulationLow (≤ 5% of extracellular concentration)High (≥ 100-fold accumulation in cytosol)
Mitochondrial Matrix Concentration≤ 1% of cytosolic concentration500-1000-fold higher than extracellular concentration
Driving Force for UptakePassive diffusionElectrochemical gradient (ΔΨm-dependent)
Sub-mitochondrial LocalizationNon-specific (membrane-sequestered)Matrix-directed
Dosing RequirementHigh (mM range)Low (µM to nM range)

Design Rationale for Mitochondria-Targeted Antioxidants: Triphenylphosphonium Conjugation Strategy

Mitochondria-targeted antioxidants exploit the ΔΨm for organelle-selective delivery via covalent conjugation to lipophilic cations. Triphenylphosphonium (TPP+) represents the predominant cationic vector due to its chemical stability, synthetic versatility, and predictable biodistribution. The delocalized positive charge of TPP+ reduces free energy penalty for membrane permeation, enabling passive diffusion across phospholipid bilayers. Upon encountering the highly negative mitochondrial matrix, TPP+ conjugates undergo electrophoretic accumulation, achieving concentrations 500-1000-fold higher than extracellular levels [2] [5].

Mito-TEMPO exemplifies this design strategy, integrating the piperidine nitroxide radical 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) with TPP+ via an amino-ester linker. The nitroxide moiety functions as a stable radical scavenger, catalytically dismuting superoxide via cyclic oxidation-reduction reactions without generating secondary radicals. Electron paramagnetic resonance spectroscopy confirms mitochondrial localization of TPP+-conjugated nitroxides within minutes of administration, contrasting with minimal accumulation of non-conjugated analogs [2].

The molecular architecture optimizes both mitochondrial delivery and antioxidant efficacy. The alkyl chain length between TPP+ and TEMPO balances lipophilicity (ensuring membrane permeability) and flexibility (enabling radical scavenging). Shorter chains (< 3 carbons) limit mitochondrial uptake, while excessive length (> 10 carbons) promotes non-specific membrane binding. Mito-TEMPO’s 2-carbon linker optimizes this balance, enabling rapid ΔΨm-driven accumulation while preserving access to superoxide generation sites at complexes I and III. This structural optimization yields 200-fold greater superoxide dismutation efficiency in mitochondria compared to unconjugated TEMPO [5] [8].

TPP+ conjugation confers unexpected pharmacodynamic advantages beyond mitochondrial targeting. The cationic charge facilitates interaction with cardiolipin, preventing peroxidase activity of cytochrome c-cardiolipin complexes and inhibiting apoptosis initiation. Furthermore, nitroxide-TPP+ conjugates maintain catalytic antioxidant activity through redox cycling, unlike conventional chain-breaking antioxidants consumed stoichiometrically. This enables sustained mtROS suppression at nanomolar concentrations, as demonstrated by reduced 8-hydroxy-2'-deoxyguanosine and protein carbonyls following Mito-TEMPO treatment in oxidative injury models [1] [4].

Table 3: Structural and Functional Features of Mito-TEMPO Hydrate

Structural ElementChemical PropertyFunctional Role
Triphenylphosphonium cationLipophilic cation, delocalized positive chargeElectrochemical gradient-driven mitochondrial accumulation
Alkyl linker (2-carbon)Ethylene bridgeOptimizes distance between TPP+ and nitroxide moiety
Amino-ester bondCarboxylate conjugation siteStabilizes molecule while permitting hydrolysis in matrix
TEMPO moietyStable nitroxide radical (2,2,6,6-tetramethylpiperidine-1-oxyl)Catalytic superoxide dismutation, alkyl radical scavenging
Hydrate formWater of crystallizationEnhances aqueous solubility for in vivo administration

Properties

Product Name

Mito-TEMPO (hydrate)

IUPAC Name

[2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)amino]-2-oxoethyl]-triphenylphosphanium;chloride;hydrate

Molecular Formula

C29H38ClN2O3P

Molecular Weight

529.0 g/mol

InChI

InChI=1S/C29H35N2O2P.ClH.H2O/c1-28(2)20-23(21-29(3,4)31(28)33)30-27(32)22-34(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26;;/h5-19,23,33H,20-22H2,1-4H3;1H;1H2

InChI Key

VFQFEHOQBRFUAW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1O)(C)C)NC(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.O.[Cl-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.